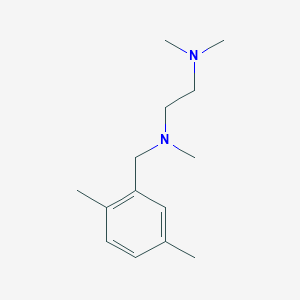
N-(2-methoxyethyl)-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N'-phenylethanediamide, also known as MPEDA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its unique properties and has shown promising results in various fields of study.
Mechanism of Action
The exact mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide is not fully understood. However, it is believed to act as a chelating agent, which can bind to metal ions and prevent them from interacting with biological molecules. This property makes N-(2-methoxyethyl)-N'-phenylethanediamide a useful tool in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-phenylethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antifungal activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxyethyl)-N'-phenylethanediamide in lab experiments is its ability to form stable metal complexes. This property makes it a useful tool in the study of metalloproteins and metalloenzymes. However, one limitation of using N-(2-methoxyethyl)-N'-phenylethanediamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-N'-phenylethanediamide. One area of interest is the development of new metal complexes for use in medicinal chemistry. Another area of interest is the study of the mechanism of action of N-(2-methoxyethyl)-N'-phenylethanediamide and its potential use in the treatment of various diseases. Additionally, the use of N-(2-methoxyethyl)-N'-phenylethanediamide as a chiral auxiliary in asymmetric synthesis could lead to the development of new drugs and pharmaceuticals.
Synthesis Methods
N-(2-methoxyethyl)-N'-phenylethanediamide can be synthesized through the reaction of 2-methoxyethylamine and phenylethyl isocyanate. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform and a catalyst such as triethylamine. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Scientific Research Applications
N-(2-methoxyethyl)-N'-phenylethanediamide has been extensively studied in various scientific fields. It has been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit potent antimicrobial and antitumor activities. N-(2-methoxyethyl)-N'-phenylethanediamide has also been used as a chiral auxiliary in asymmetric synthesis, which has led to the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUETXVKASGRXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)



![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)
![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)